![molecular formula C21H17Cl2NO2 B1456000 1-[(2,4-二氯苯基)甲基]-4-羟基-3-(3-苯基丙-2-烯基)吡啶-2-酮 CAS No. 477888-19-0](/img/structure/B1456000.png)
1-[(2,4-二氯苯基)甲基]-4-羟基-3-(3-苯基丙-2-烯基)吡啶-2-酮
描述
1-(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one (DCPP) is a synthetic compound that has been used in various scientific research applications. It is a member of the pyridinone family, which is a group of compounds that are known to have a wide range of biological activities. DCPP has been studied for its potential use in the treatment of various diseases, as well as its biochemical and physiological effects.
科学研究应用
催化和中间体形成
该化合物在溶剂解离反应中发挥作用,其中它充当中间体。具体来说,类似于问题中的化合物中的吡啶基团已被观察到通过充当离去基团来催化消除反应。这种机制涉及离子-分子对的形成,这些对具有显著的寿命,主要从这些对中形成消除产物(Thibblin & Sidhu, 1993)。
代谢和生化特性
已经探索了问题中化合物的某些衍生物的代谢特性和作为降胆固醇药物的潜力。相关化合物的代谢产物在这方面表现出活性,暗示了研究化合物在类似代谢途径中发挥作用的潜力(Kokosa et al., 1978)。此外,这些衍生物的羟基化表明了在医学或制药领域可能相关的生化相互作用。
化学合成和衍生物形成
类似于1-[(2,4-二氯苯基)甲基]-4-羟基-3-(3-苯基丙-2-烯基)吡啶-2-酮的化合物的化学结构允许各种合成应用。例如,通过季铵化和去质子化步骤形成双离子已经有文献记录,展示了该化合物在有机合成中的多功能性(Combellas et al., 1992)。
材料科学和配位化学
已经研究了相关吡啶衍生物的结构特性,揭示了它们在材料科学和配位化学中的潜力。例如,已经阐明了与问题中的化合物具有结构相似性的抗惊厥烯酮的晶体堆积和氢键模式,提供了关于它们分子相互作用和稳定性的见解(Kubicki et al., 2000)。
作用机制
Target of Action
The primary target of the compound 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one is the human Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism .
Mode of Action
The compound binds to FABP4, forming a complex . This interaction can influence the function of FABP4, potentially altering the transport and metabolism of fatty acids within the cell . .
Biochemical Pathways
The interaction of the compound with FABP4 may affect various biochemical pathways related to fatty acid metabolism. FABP4 is involved in the transport of fatty acids to various organelles within the cell for processes such as beta-oxidation, lipid synthesis, and the production of signaling molecules
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with FABP4 and the subsequent alterations in fatty acid metabolism. These effects could potentially include changes in cellular energy production, lipid synthesis, and the generation of lipid signaling molecules . .
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-17-10-9-16(19(23)13-17)14-24-12-11-20(25)18(21(24)26)8-4-7-15-5-2-1-3-6-15/h1-7,9-13,25H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRAUCNBSDLATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




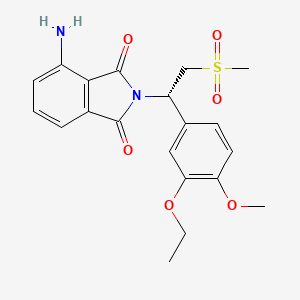
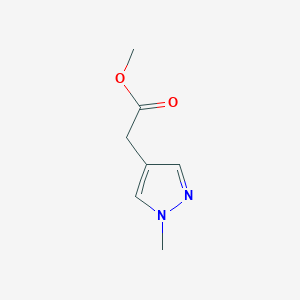
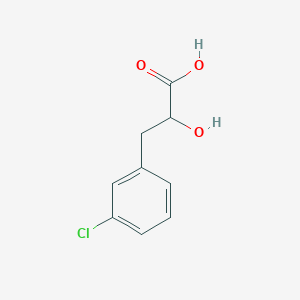


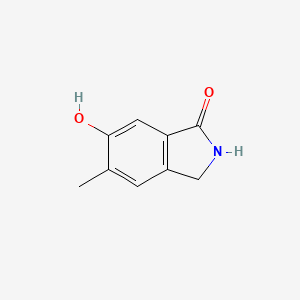
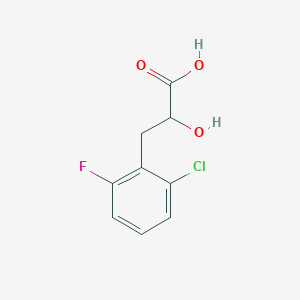
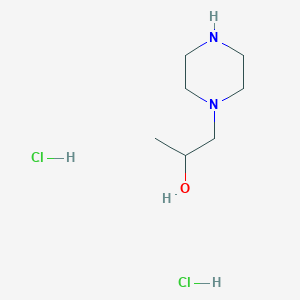


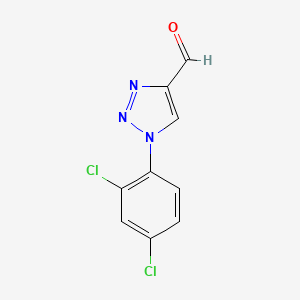

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)